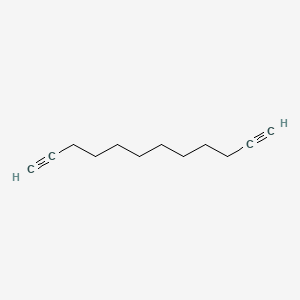

1,11-Dodecadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodeca-1,11-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVJEEGECYXPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066622 | |

| Record name | 1,11-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20521-44-2 | |

| Record name | 1,11-Dodecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20521-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Dodecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020521442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Dodecadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 1,11-Dodecadiyne (CAS: 20521-44-2) for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource on this compound, a versatile linear C12 hydrocarbon featuring terminal alkyne functionalities. Its unique structure—a flexible eight-carbon methylene chain capped by two reactive acetylene groups—renders it an invaluable building block in polymer chemistry, materials science, and notably, as a sophisticated linker in drug development. We will delve into its fundamental properties, synthesis, key applications, and safe handling, providing the causal insights behind experimental methodologies to empower researchers in their work.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound is a colorless liquid under standard conditions, and its non-polar nature dictates its solubility primarily in organic solvents. The terminal alkynes are the hubs of its reactivity, exhibiting characteristic acidity and susceptibility to a range of addition and coupling reactions.

| Property | Value | Source |

| CAS Number | 20521-44-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈ | [1][2][4][5] |

| Molecular Weight | 162.27 g/mol | [1][2][4] |

| IUPAC Name | Dodeca-1,11-diyne | [1][4] |

| Boiling Point | 99 °C at 15 mmHg | [3] |

| SMILES | C#CCCCCCCCCC#C | [4][5] |

| InChI | 1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | [1][2][4][5] |

| InChIKey | DVVJEEGECYXPEC-UHFFFAOYSA-N | [1][2][5] |

Synthesis Protocol: Alkylation of Acetylene

The most common and scalable synthesis of this compound involves the double alkylation of acetylene. This method builds the C12 backbone by coupling a C8 electrophile with two C2 nucleophilic units derived from acetylene. The protocol below is a representative procedure that ensures high purity and yield.

Experimental Protocol: Synthesis via Sodamide in Liquid Ammonia

This procedure is a robust method for creating terminal diynes from dihalides. The use of liquid ammonia as a solvent is critical; its low boiling point (-33 °C) provides an ideal temperature for the reaction, preventing unwanted side reactions, while readily dissolving the sodium amide (sodamide) base and the acetylide anion intermediate.

Step 1: Generation of Sodium Acetylide

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer in a well-ventilated fume hood.

-

Condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

Add a small piece of sodium metal until the characteristic blue color persists, indicating the solvent is anhydrous.

-

Add a catalytic amount of ferric nitrate (~0.2 g).

-

Carefully add 2.1 equivalents of sodium metal in small portions.

-

Bubble acetylene gas through the solution. The disappearance of the blue color and the formation of a gray-white precipitate indicates the complete formation of sodium acetylide.

Step 2: Double Alkylation

-

Dissolve 1.0 equivalent of 1,8-dibromooctane in ~100 mL of anhydrous diethyl ether or THF.

-

Add the 1,8-dibromooctane solution dropwise to the stirred sodium acetylide suspension over 2-3 hours. The reaction is exothermic; maintain the temperature by allowing the liquid ammonia to reflux gently.

-

After the addition is complete, allow the reaction to stir for an additional 6-8 hours to ensure complete dialkylation.

Step 3: Workup and Purification

-

Carefully quench the reaction by the slow, portion-wise addition of ammonium chloride to neutralize any unreacted sodium amide.

-

Allow the liquid ammonia to evaporate overnight in the fume hood.

-

Add ~300 mL of water to the remaining residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether (150 mL each).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Causality and Self-Validation

-

Why Liquid Ammonia? It provides a sub-zero reaction temperature that favors the desired Sₙ2 reaction over the competing E2 elimination, which could otherwise lead to olefinic impurities. Its high polarity also helps to solvate the ionic intermediates.

-

Why Sodium Amide? It is a powerful base (pKa of NH₃ is ~38) capable of deprotonating acetylene (pKa ~25) quantitatively, but it is less hazardous and expensive than organolithium reagents.

-

Why a Two-Step Process? The sequential formation of the mono- and then di-alkylated product is controlled by stoichiometry. Using a slight excess of sodium acetylide ensures the reaction goes to completion.

-

Protocol Validation: The purity of the final product can be confirmed through spectroscopic methods (NMR, IR) as detailed in Section 4. The boiling point at a specific pressure is also a key indicator of purity.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The true utility of this compound lies in the reactivity of its terminal alkyne groups. Its bifunctional nature allows it to act as a homobifunctional linker, connecting two molecular entities or serving as a monomer for polymerization.

A. Click Chemistry: A Reliable Ligation Tool

This compound is an exemplary substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction. Each alkyne can independently react with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.

Application Insight: In drug development, this allows for the precise and efficient conjugation of two different molecules. For example, it can be used to link a targeting moiety (like an antibody or small molecule ligand) to a payload (like a cytotoxic drug or a fluorescent probe). The eight-carbon saturated chain provides a flexible, hydrophobic spacer of a defined length, which is often critical for maintaining the biological activity of both conjugated partners. Pharmaceutical intermediates are crucial for systematically modifying molecular structures to enhance efficacy and reduce toxicity.[]

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

B. Polymer Chemistry: Building Conjugated Materials

Diynes are fundamental monomers for creating conjugated polymers. Through oxidative coupling reactions like the Glaser-Hay coupling, this compound can be polymerized to form poly(this compound).[7] These polymers contain a repeating diacetylene unit (-C≡C-C≡C-) in their backbone.

Application Insight: Such polydiacetylenes are known for their interesting electronic and optical properties.[8] Upon cross-polymerization, often induced by UV or gamma radiation, these materials can undergo a dramatic color change, making them useful as sensors.[7][8] The flexible -(CH₂)₈- spacer imparts solubility and processability to the resulting polymer, a common challenge in the field of rigid-rod conjugated polymers.[7] This allows the material to be cast into thin films from solution.[7]

Caption: Glaser-Hay oxidative polymerization of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure and purity of this compound is essential. The following spectroscopic signatures serve as a reliable fingerprint for the molecule.

-

¹H NMR (Proton NMR):

-

~1.95 ppm (triplet, 4H): The four protons on the carbons adjacent to the alkynes (-CH₂-C≡CH). The triplet arises from coupling to the two neighboring protons.

-

~1.81 ppm (singlet or narrow triplet, 2H): The two terminal acetylenic protons (-C≡C-H). The coupling to the adjacent methylene protons is often small and may not be resolved.

-

~1.50-1.25 ppm (multiplet, 12H): The remaining twelve protons of the central methylene groups in the alkyl chain.

-

-

¹³C NMR (Carbon NMR):

-

~84.5 ppm: The internal sp-hybridized carbons (-CH₂-C≡CH).

-

~68.2 ppm: The terminal sp-hybridized carbons (-CH₂-C≡CH).

-

~29.0-28.0 ppm: Multiple signals corresponding to the sp³-hybridized carbons of the methylene chain.

-

~18.4 ppm: The sp³-hybridized carbons adjacent to the alkynes (-CH₂-C≡CH).

-

-

IR Spectroscopy (Infrared):

-

~3310 cm⁻¹ (strong, sharp): The characteristic C-H stretch of a terminal alkyne. The sharpness and intensity of this peak are definitive indicators of the ≡C-H bond.

-

~2930 & 2855 cm⁻¹ (strong): The C-H stretches of the methylene (-CH₂-) groups in the alkyl chain.

-

~2120 cm⁻¹ (weak, sharp): The C≡C triple bond stretch. This peak is often weak for symmetrical or near-symmetrical internal alkynes, but it is typically observable for terminal alkynes.

-

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety. While not acutely toxic, it requires careful management.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] Keep away from heat, sparks, open flames, and other sources of ignition, as terminal alkynes can be energetic compounds.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from oxidizing agents and strong bases. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended to prevent gradual degradation or polymerization.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound (CAS: 20521-44-2) is more than just a simple hydrocarbon; it is a precision tool for molecular construction. Its well-defined length, chemical stability, and the high reactivity of its terminal alkyne groups make it an enabling reagent for researchers in materials science and a strategic linker for professionals in drug development. By understanding the principles behind its synthesis and the mechanisms of its key reactions, scientists can fully leverage its potential to build the complex molecular architectures required to address modern scientific challenges.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88582, this compound. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). This compound. Substance Registry Services (SRS). Retrieved from [Link]

-

Thakur, M., & Lando, J. B. (1983). Structure Determination of the Macromonomer Poly(l,ll-dodecadiyne) and Its Cross-Polymerized Product. Macromolecules, 16(1), 1438-1442. Available at: [Link]

-

MDPI. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 15(24), 4684. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 20521-44-2 [amp.chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PubChemLite - this compound (C12H18) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Experimental Applications of 1,11-Dodecadiyne

Executive Summary

1,11-Dodecadiyne is a linear C12 hydrocarbon featuring terminal alkyne groups, rendering it a highly versatile building block in organic synthesis, materials science, and medicinal chemistry. Its utility in forming complex molecular architectures through reactions like click chemistry, polymerization, and metal-catalyzed cross-coupling is well-established. A precise understanding of its fundamental physicochemical properties, anchored by its molecular weight, is paramount for reproducible and accurate experimental design. This guide provides an in-depth analysis of the molecular weight of this compound, its empirical determination, and its critical role in stoichiometric calculations and analytical characterization. Furthermore, it presents a validated protocol for the preparation of standard molar solutions, directly linking theoretical properties to practical laboratory application.

Introduction to this compound: A Symmetrical Linker

This compound (IUPAC Name: dodeca-1,11-diyne) is a non-polar, long-chain alkyne characterized by the presence of two terminal triple bonds.[1][2] This symmetrical structure provides two reactive sites for chemical modification, making it an ideal linker molecule for synthesizing polymers, macrocycles, and complex drug conjugates. The terminal acetylenic protons are sufficiently acidic to undergo deprotonation, facilitating reactions such as the Sonogashira coupling or the formation of metal acetylides. The molecule's linear geometry and defined length are leveraged in materials science for creating rigid, ordered structures. Its fundamental identity is captured by its CAS Registry Number: 20521-44-2.[2][3]

Core Physicochemical Properties

A molecule's utility in a research context is defined by its physical and chemical properties. For this compound, the molecular weight is the cornerstone property from which most experimental parameters are derived.

Molecular Formula and Elemental Composition

The molecular formula for this compound is C₁₂H₁₈.[1][2][3] This formula dictates its atomic composition:

-

Carbon (C): 12 atoms

-

Hydrogen (H): 18 atoms

This composition is the basis for calculating its molecular weight and is confirmed through elemental analysis and high-resolution mass spectrometry.

Molecular Weight (Molar Mass)

The molecular weight of a compound is the weighted average mass of its molecules, based on the natural abundance of their constituent isotopes. It is calculated by summing the atomic weights of all atoms in the molecular formula.

-

Atomic weight of Carbon (C) ≈ 12.011 amu

-

Atomic weight of Hydrogen (H) ≈ 1.008 amu

Calculation: (12 × 12.011 amu) + (18 × 1.008 amu) = 144.132 + 18.144 = 162.276 g/mol

The accepted molecular weight for this compound is 162.27 g/mol .[2]

Monoisotopic Mass

In contrast to the average molecular weight, the monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each element (¹²C and ¹H). This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used for precise mass determination and unambiguous formula confirmation.

-

Exact mass of ¹²C = 12.00000 Da

-

Exact mass of ¹H = 1.00783 Da

Calculation: (12 × 12.00000 Da) + (18 × 1.00783 Da) = 120.00000 + 18.14094 = 162.14094 Da

The experimentally relevant monoisotopic mass is 162.14085 Da .[1] This value is what researchers would expect to observe as the [M]⁺ ion in an HRMS analysis.

Summary of Key Identifiers and Properties

For ease of reference, the core quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Dodeca-1,11-diyne | [1][2] |

| CAS Number | 20521-44-2 | [2][3] |

| Molecular Formula | C₁₂H₁₈ | [1][2][3] |

| Molecular Weight | 162.27 g/mol | [2] |

| Monoisotopic Mass | 162.14085 Da | [1] |

The Centrality of Molecular Weight in Experimental Design

A precise molecular weight is not merely a descriptive statistic; it is an actionable parameter essential for ensuring the validity and reproducibility of experimental work.

Stoichiometric Integrity in Chemical Synthesis

In any chemical reaction, the molar ratio of reactants dictates the theoretical yield and influences reaction kinetics and impurity profiles. The molecular weight of this compound is the direct conversion factor between the mass of the substance (which is measured on a balance) and the amount in moles (which governs the reaction).

Example Application: Planning a Sonogashira Cross-Coupling Reaction If a researcher aims to react 1.5 molar equivalents of an aryl halide with 100 mg of this compound, the calculation is as follows:

-

Calculate moles of this compound:

-

Moles = Mass / Molecular Weight

-

Moles = 0.100 g / 162.27 g/mol = 0.000616 moles (or 0.616 mmol)

-

-

Calculate required moles of Aryl Halide:

-

0.616 mmol × 1.5 = 0.924 mmol

-

-

Calculate required mass of Aryl Halide (e.g., Iodobenzene, MW = 204.01 g/mol ):

-

Mass = Moles × Molecular Weight

-

Mass = 0.000924 mol × 204.01 g/mol = 0.188 g (or 188 mg)

-

Failure to use an accurate molecular weight would lead to incorrect stoichiometry, potentially resulting in incomplete reactions, increased side products, and complex purification challenges.

Foundational Value in Analytical Chemistry

-

Mass Spectrometry (MS): In MS, the instrument measures the mass-to-charge ratio (m/z). The monoisotopic mass is the theoretical value against which the experimental result is compared. A match within a narrow tolerance (typically <5 ppm) provides high confidence in the identity of the compound. For this compound, the protonated adduct ([M+H]⁺) would be expected at an m/z of 163.14813.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR identifies the chemical environment of nuclei, the integration of proton (¹H NMR) signals provides a ratio of protons in the molecule. This ratio must be consistent with the molecular formula, which is itself validated by the molecular weight.

-

Quantitative Analysis: In techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) that use a standard curve for quantification, the preparation of that standard relies absolutely on the accurate molecular weight to create solutions of known concentration.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a self-validating method for preparing a standard solution of this compound, demonstrating the direct application of its molecular weight.

Objective: To accurately prepare 10.0 mL of a 100 mM stock solution of this compound in a suitable organic solvent (e.g., anhydrous Tetrahydrofuran (THF)).

Materials:

-

This compound (CAS: 20521-44-2)

-

Anhydrous Tetrahydrofuran (THF)

-

10 mL volumetric flask (Class A)

-

Analytical balance (readability ±0.1 mg)

-

Glass syringe or calibrated micropipette

-

Spatula and weighing paper/boat

Methodology:

-

Calculate the Required Mass:

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Calculation: Mass = 0.100 mol/L × 0.010 L × 162.27 g/mol = 0.16227 g

-

Therefore, 162.3 mg of this compound is required.

-

-

Weighing the Compound:

-

Place a clean, dry weighing boat on the analytical balance and tare the mass.

-

Carefully add this compound to the boat until the balance reads approximately 0.1623 g. Record the exact mass to four decimal places (e.g., 0.1625 g).

-

-

Dissolution and Dilution:

-

Carefully transfer the weighed compound into the 10 mL volumetric flask. Use a small amount of the anhydrous THF to rinse the weighing boat and ensure a quantitative transfer.

-

Add approximately 5-7 mL of anhydrous THF to the flask.

-

Gently swirl the flask until the solid is completely dissolved.

-

Once dissolved, carefully add anhydrous THF up to the 10.0 mL calibration mark. Use a pipette for the final drops to ensure the meniscus is precisely on the line.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Calculate the Final Concentration:

-

The actual concentration should be recalculated based on the exact mass weighed.

-

Formula: Actual Concentration (M) = [Mass Weighed (g) / Molecular Weight ( g/mol )] / Volume (L)

-

Example: Actual Molarity = [0.1625 g / 162.27 g/mol ] / 0.010 L = 0.1001 M

-

-

Storage:

-

Store the solution in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from fundamental chemical properties to the practical application of preparing a standard solution.

Caption: Workflow for preparing a standard solution of this compound.

Conclusion

The molecular weight of this compound, 162.27 g/mol , is a fundamental constant that serves as the bedrock for its application in scientific research. It bridges the macroscopic world of measurable mass with the microscopic, molar world of chemical reactions. An authoritative understanding and correct application of this value are indispensable for ensuring stoichiometric accuracy in synthesis, achieving precise characterization through analytical techniques, and ultimately generating reliable and reproducible scientific data. This guide has detailed the origin of this value and demonstrated its pivotal role in a standard laboratory workflow, underscoring its importance for any professional in the fields of chemistry and drug development.

References

-

PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H18). Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dodecadiyne-1,12-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,11-Dodecadiene. NIST Chemistry WebBook. Retrieved from [Link]

-

US EPA. (n.d.). This compound - Substance Details. Substance Registry Services. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,11-Dodecadiyne

Introduction: The Structural and Synthetic Significance of 1,11-Dodecadiyne

This compound is a linear C12 hydrocarbon featuring terminal alkyne functionalities at both ends of an eight-carbon aliphatic chain. This bifunctional architecture makes it a molecule of significant interest in chemical synthesis and materials science. The terminal alkyne groups are not merely endpoints but reactive handles that open gateways to a vast array of chemical transformations. Their sp-hybridized carbons impart a unique linear geometry and a characteristic acidity to the terminal protons, rendering them susceptible to deprotonation and subsequent nucleophilic attack. This reactivity profile allows this compound to serve as a versatile building block for constructing complex molecular architectures, including conjugated polymers, macrocycles, and precisely defined nanostructures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, core reactivities, and its expanding applications in cutting-edge research and development.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of this compound begins with its fundamental physical properties and its characteristic spectroscopic fingerprint. This data is crucial for its identification, purification, and quantitative analysis in experimental settings.

Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below. This information is critical for designing reaction conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| IUPAC Name | Dodeca-1,11-diyne | [1][2] |

| CAS Number | 20521-44-2 | [1][3] |

| Molecular Formula | C₁₂H₁₈ | [1][3] |

| Molecular Weight | 162.27 g/mol | [1][3] |

| Appearance | Colorless Liquid (Typical) | General Knowledge |

| Boiling Point | 99 °C at 15 mmHg (372 K at 0.020 bar) | [3] |

| InChIKey | DVVJEEGECYXPEC-UHFFFAOYSA-N | [1][2] |

| SMILES | C#CCCCCCCCCC#C | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by two highly characteristic absorption bands. A sharp, strong peak appears at approximately 3300 cm⁻¹ , corresponding to the ≡C-H stretching vibration of the terminal alkynes. A weaker, but still sharp, absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch . The presence of both peaks is strong evidence for a terminal alkyne functionality.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. The most downfield signal is a triplet at approximately 1.94 ppm , corresponding to the acetylenic protons (HC≡C-) . The triplet multiplicity arises from coupling to the adjacent methylene group. The methylene group adjacent to the triple bond (-C≡C-CH₂ -) appears as a triplet of triplets around 2.18 ppm . The remaining methylene groups in the aliphatic chain produce a complex multiplet in the 1.2-1.6 ppm region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. The sp-hybridized carbons of the alkyne appear at two distinct chemical shifts: the terminal, proton-bearing carbon (H-C≡ C-) is found around 68 ppm , while the internal alkyne carbon (H-C≡C- ) resonates further downfield at approximately 84 ppm . The aliphatic carbons appear in the upfield region between 18 and 30 ppm .

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio of 162.27 .[1] The fragmentation pattern would be characterized by the loss of alkyl fragments from the central chain.

Core Reactivity: A Dual-Ended Platform for Molecular Construction

The synthetic utility of this compound stems from the diverse reactions characteristic of its terminal alkyne groups. These reactions can be performed at one or both ends, allowing for the synthesis of monofunctionalized or symmetrical bifunctionalized products.

Oxidative Homocoupling: The Gateway to Polydiacetylenes

The oxidative coupling of terminal alkynes, known as the Glaser, Eglinton, or Hay coupling, is a cornerstone of diyne chemistry.[4][5] When applied to this compound, this reaction can proceed via two main pathways depending on the reaction conditions: intramolecularly to form macrocycles or intermolecularly to produce linear polymers.

-

Mechanism: These reactions are typically catalyzed by copper salts (e.g., CuCl, Cu(OAc)₂) in the presence of a base (e.g., pyridine, TMEDA) and an oxidant (often O₂ from air).[6][7] The process involves the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes oxidative coupling to form a new carbon-carbon bond, yielding a conjugated 1,3-diyne linkage.[7]

-

Application: This polymerization is the primary method for synthesizing poly(this compound), a macromonomer that can be further cross-polymerized to create highly ordered, conjugated polymer networks with interesting electronic and optical properties.

Azide-Alkyne [3+2] Cycloaddition: The "Click" Chemistry Workhorse

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[8][9] this compound, with its two terminal alkynes, is an ideal scaffold for this transformation.

-

Mechanism: The reaction involves the [3+2] cycloaddition between an azide (R-N₃) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[10] The copper(I) catalyst is essential for activating the alkyne and ensuring the high regioselectivity of the reaction.

-

Application in Drug Development & Bioconjugation: This reaction is extensively used to link this compound to biomolecules, fluorescent tags, or other small molecules.[10] In drug discovery, it can be used to create bivalent inhibitors by connecting two pharmacophores to a central dodecadiyne linker, allowing them to bind to two sites on a target protein simultaneously. The stability and neutrality of the resulting triazole ring make it an ideal linkage in biological systems.[11][12]

Advanced Applications

The unique chemical properties of this compound have positioned it as a key component in several advanced fields.

Materials Science: Building Blocks for 2D Carbon Allotropes

This compound is a precursor for the synthesis of novel two-dimensional carbon materials like graphdiyne.[13] Graphdiyne is an allotrope of carbon, similar to graphene, but contains both sp²- and sp-hybridized carbon atoms, creating a porous, highly conjugated sheet.[14][15] The synthesis often involves on-surface polymerization of molecules like hexaethynylbenzene, but related α,ω-diynes can be used to create linear-chained analogues and other ordered nanostructures.[16] The defined length of the -(CH₂)₈- chain in this compound allows for precise control over the pore size and electronic properties of the resulting material.

Drug Discovery: A Tunable Linker for Chimeric Molecules

In modern medicinal chemistry, linkers are crucial for connecting different molecular fragments, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[17][] this compound, after conversion of its alkyne ends to stable linkages like triazoles, serves as a non-cleavable, hydrophobic linker. The eight-carbon chain provides a specific spatial separation between the connected moieties, which can be critical for optimal biological activity. Researchers can tune the length of the -(CH₂)n- chain in related diynes to systematically study structure-activity relationships, making the α,ω-diyne family a valuable tool for optimizing the performance of chimeric drugs.[12]

Experimental Protocol: Glaser-Hay Oxidative Polymerization of this compound

This protocol provides a representative method for the synthesis of poly(this compound).

Objective: To synthesize a linear polymer from this compound via copper-catalyzed oxidative coupling.

Materials:

-

This compound (1.0 eq)

-

Copper(I) Chloride (CuCl) (0.1 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon). This is crucial because the copper(I) catalyst can be sensitive to oxidation, and the reaction is controlled by the slow introduction of an oxidant.

-

Reagent Dissolution: this compound (1.0 eq) is dissolved in anhydrous DCM. In a separate flask, CuCl (0.1 eq) and TMEDA (1.2 eq) are dissolved in DCM. The TMEDA serves as both a base to facilitate acetylide formation and a ligand to solubilize the copper catalyst.[6]

-

Initiation: The this compound solution is added to the reaction flask. The catalyst solution (CuCl/TMEDA) is then added dropwise to the stirred monomer solution at room temperature.

-

Oxidation & Polymerization: An air or O₂ source is bubbled slowly through the reaction mixture via a needle. Oxygen acts as the terminal oxidant, regenerating the active Cu(I) catalyst and driving the coupling reaction. The reaction is typically allowed to proceed for 12-24 hours. The progress can be monitored by the disappearance of the terminal alkyne peak in the IR spectrum.

-

Workup & Precipitation: Once the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is then dissolved in a minimal amount of DCM and precipitated by adding it dropwise to a large volume of stirred methanol. This step is critical for removing unreacted monomer and short oligomers, which are more soluble in methanol than the desired polymer.

-

Purification & Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any remaining impurities, and dried under vacuum to yield the final product.

Self-Validation: The success of the polymerization is confirmed by comparing the spectroscopic data of the product to the starting material. The IR spectrum of the polymer should show a significant reduction or complete absence of the ≡C-H stretch at ~3300 cm⁻¹, while retaining or showing a new peak for the newly formed internal C≡C-C≡C bond system.

Conclusion

This compound is far more than a simple linear hydrocarbon; it is a powerful and versatile platform for chemical innovation. Its symmetrically placed terminal alkyne groups provide reliable and efficient handles for a range of high-yield transformations, including polymerization and cycloaddition reactions. From the synthesis of novel conjugated materials with tunable properties to the precise construction of complex bioactive molecules, this compound continues to be a molecule of choice for researchers pushing the boundaries of materials science and drug discovery. Its predictable reactivity and structural simplicity ensure its enduring relevance in the modern chemical laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22170, 1,11-Dodecadiene. [Link]

-

NIST. This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

PubChemLite. This compound (C12H18). [Link]

-

Staben, L. R., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Zhang, J., et al. Graphdiyne: synthesis, properties, and applications. JinZhang Group @PKU. [Link]

-

Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

-

Catalano, L., et al. Synthesis And Characterization Of Polyynes End-Capped By Biphenyl Groups. ResearchGate. [Link]

-

Wikipedia. Glaser coupling. [Link]

-

Hu, Y., et al. Synthesis of γ-graphyne using dynamic covalent chemistry. Nature Synthesis. [Link]

-

MDPI. Development of INER-PP-F11N as the Peptide-Radionuclide Conjugate Drug Against CCK2 Receptor-Overexpressing Tumors. MDPI. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

NIST. This compound Phase change data in NIST Chemistry WebBook. [Link]

-

Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

-

Royal Society of Chemistry. Graphdiyne: synthesis, properties, and applications. [Link]

-

ResearchGate. A Large-Scale Synthesis of α-Olefins and α,ω-Dienes. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Chemie Brunschwig. Click chemistry reagents. [Link]

-

Royal Society of Chemistry. Recent advances and applications of Glaser coupling employing greener protocols. [Link]

-

AIR Unimi. Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. [Link]

-

Dove Medical Press. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology. [Link]

-

Wikipedia. Dodecane. [Link]

-

Peng, Q., et al. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology. PMC. [Link]

-

Dehigaspitiya, D. C., et al. Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

-

Zeglis, B. M., et al. Click Chemistry and Radiochemistry: An Update. PMC. [Link]

-

The Good Scents Company. dodeca-1,11-diene. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C12H18) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. Glaser coupling - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 14. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. dovepress.com [dovepress.com]

- 16. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abzena.com [abzena.com]

1,11-Dodecadiyne: A Comprehensive Technical Guide for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Linear C12 Linker

1,11-dodecadiyne is a linear, twelve-carbon hydrocarbon chain featuring terminal alkyne groups at both ends (HC≡C-(CH₂)₈-C≡CH).[1] This symmetrical structure is not merely a simple organic molecule; it is a highly versatile bifunctional linker that has found significant application in materials science, polymer chemistry, and the synthesis of complex organic scaffolds relevant to drug discovery. The presence of terminal alkynes—sp-hybridized carbon atoms with high electron density—confers exceptional chemical reactivity, making them prime candidates for constructing molecular wires, 2D networks, and other nanostructures.[2][3]

The utility of this compound stems from the precise spatial separation and reactivity of its terminal functional groups. The eight-carbon methylene spacer provides flexibility and a defined length, allowing for the controlled assembly of larger, well-defined architectures. This guide provides a comprehensive overview of the structural formula, synthesis, spectroscopic identity, and key reactive pathways of this compound, offering a technical resource for its effective application in advanced research.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its utility. A clear understanding of its basic properties is essential before its incorporation into any synthetic workflow.

Structural Formula:

The molecule consists of a central polymethylene chain of eight carbon atoms, flanked on each side by an ethynyl group.

Key Physicochemical Data:

| Property | Value | Source |

| IUPAC Name | dodeca-1,11-diyne | [4] |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| CAS Number | 20521-44-2 | [1] |

| Monoisotopic Mass | 162.14085 Da | [4] |

| Physical State | Liquid | [5] |

Spectroscopic Validation: Confirming the Structure

The unambiguous identification of this compound is paramount for ensuring experimental reproducibility and the validity of downstream applications. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique for confirming the presence of the key functional groups—the terminal alkynes.

-

C-H Stretch (alkynyl): A sharp, characteristic absorption band is expected around 3300 cm⁻¹ . This peak is diagnostic for the hydrogen atom attached to an sp-hybridized carbon (≡C-H) and is a primary indicator of a terminal alkyne.

-

C≡C Stretch (alkynyl): A weaker, sharp band typically appears in the region of 2100-2260 cm⁻¹ . The intensity of this peak can be low due to the relatively symmetric nature of the molecule, but its presence is a key confirmation.[6]

-

C-H Stretch (alkyl): Stronger absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the C-H stretching vibrations of the -(CH₂)₈- polymethylene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The symmetry of the molecule simplifies the proton NMR spectrum. We expect to see:

-

δ ≈ 1.9 ppm (triplet, 2H): This signal corresponds to the terminal alkynyl protons (≡C-H). The coupling to the adjacent methylene group (-CH₂-) results in a triplet.

-

δ ≈ 2.2 ppm (multiplet, 4H): These are the protons on the methylene groups adjacent to the triple bonds (-CH₂-C≡).

-

δ ≈ 1.2-1.6 ppm (multiplet, 12H): This broad multiplet represents the overlapping signals from the remaining six methylene groups in the center of the alkyl chain.

¹³C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure:

-

δ ≈ 84 ppm: The sp-hybridized carbons directly bonded to the alkyl chain (C ≡C-H).

-

δ ≈ 68 ppm: The terminal sp-hybridized carbons (C≡C -H).

-

δ ≈ 18-30 ppm: A series of peaks corresponding to the eight sp³-hybridized carbons of the methylene chain.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak at m/z = 162.14 would correspond to the molecular ion.[4]

-

Adducts: In softer ionization techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 163.14813) or [M+Na]⁺ (m/z 185.13007) are predicted.[4]

Synthesis of this compound: A Practical Workflow

A common and reliable method for synthesizing this compound is through the alkylation of acetylene with a suitable dihaloalkane, such as 1,8-dibromooctane. This process is typically carried out in liquid ammonia with a strong base like sodium amide (NaNH₂).

Experimental Protocol: Synthesis via Sodamide/Liquid Ammonia

This protocol describes a robust, field-proven method for the gram-scale synthesis of this compound.

Causality: The use of liquid ammonia (-33 °C) provides a low-temperature medium that can dissolve alkali metals and their amides while also being a suitable solvent for acetylene gas. Sodium amide is a powerful base, strong enough to deprotonate acetylene (pKa ≈ 25) to form the sodium acetylide nucleophile.

Step-by-Step Methodology:

-

Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under an inert atmosphere (e.g., argon).

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask to approximately half its volume.

-

Sodium Amide Formation: Small, clean pieces of sodium metal are added cautiously to the liquid ammonia, followed by a catalytic amount of ferric nitrate (Fe(NO₃)₃). The reaction is complete when the characteristic deep blue color of the solvated electron disappears, and a gray suspension of sodium amide is formed.

-

Acetylene Addition: Purified acetylene gas is bubbled through the stirred suspension of sodium amide. This forms the disodium acetylide intermediate.

-

Alkylation: A solution of 1,8-dibromooctane in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to the reaction mixture over several hours. The temperature must be maintained at -33 °C. This is a critical step; slow addition prevents dimerization and polymerization side reactions.

-

Quenching: After the addition is complete and the reaction has stirred for several hours, the reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide.

-

Workup: The ammonia is allowed to evaporate overnight. The remaining residue is partitioned between water and a nonpolar organic solvent (e.g., hexane or diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Synthetic Workflow Diagram

Key Reactions and Applications

The terminal alkyne groups of this compound are its reactive centers, enabling a wide range of transformations. Alkynes are versatile building blocks for constructing valuable molecular scaffolds.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This is arguably the most powerful application of terminal alkynes. The Cu(I)-catalyzed reaction between an alkyne and an azide forms a stable 1,2,3-triazole linkage with exceptional efficiency and selectivity. Because this compound is a bis-alkyne, it can be used to link two azide-containing molecules or to form polymers.

Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise fashion to form the triazole ring. This process is highly reliable and is a cornerstone of bioconjugation and materials science.[7]

Sonogashira Coupling

This palladium/copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] Using this compound, one can couple aromatic or vinylic groups to both ends of the C12 chain, creating rigid-rod type molecules useful in molecular electronics and materials science.

Polymerization

The bifunctional nature of this compound makes it an excellent monomer for polymerization. For example, oxidative coupling (e.g., using Hay or Glaser conditions) can produce poly(dodecadiyne), a conjugated polymer with interesting electronic and optical properties.

Safety and Handling

-

Hazards: this compound is considered an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent oxidative degradation.

Conclusion

This compound is a powerful and versatile molecular tool. Its linear, symmetric structure and the high reactivity of its terminal alkyne groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic identity is the critical first step toward its successful application in advanced materials, polymer synthesis, and the development of novel therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

-

PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 15(16), 1271. Retrieved from [Link]

-

NIST. (n.d.). 1,11-Dodecadiene. NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, C., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Bao, P., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. Retrieved from [Link]

-

Bird, R. E., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved from [Link]

-

Palma, C-A., et al. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface. Diva-Portal.org. Retrieved from [Link]

-

García-Rodeja, Y., et al. (n.d.). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Retrieved from [Link]

-

Yan, J., et al. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Jalalian, N., et al. (n.d.). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H18). Retrieved from [Link]

-

NIST. (n.d.). 1,11-Dodecadiene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,11-dodecadiene (C12H22). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. PubChemLite - this compound (C12H18) [pubchemlite.lcsb.uni.lu]

- 5. 1,11-Dodecadiene | 5876-87-9 | TCI AMERICA [tcichemicals.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,11-Dodecadiene | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boiling Point of 1,11-Dodecadiyne for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Physical Constant

To the casual observer, the boiling point of a chemical compound is a mere physical constant. However, for researchers, synthetic chemists, and professionals in drug development, it is a critical parameter that dictates reaction conditions, purification strategies, and even the formulation of final products. 1,11-dodecadiyne, a linear twelve-carbon chain with terminal alkyne functionalities, is a versatile building block in organic synthesis. Its utility in click chemistry, the formation of complex molecular architectures, and as a linker in bioactive molecules underscores the importance of a thorough understanding of its physical properties. This guide provides an in-depth analysis of the boiling point of this compound, grounded in experimental data, theoretical principles, and practical considerations for the laboratory setting.

Section 1: Boiling Point of this compound: A Comprehensive Data Analysis

A precise understanding of a compound's boiling point is fundamental for its manipulation in a laboratory or industrial setting. For this compound, both experimental and predicted data contribute to a complete picture of its volatility.

Experimental and Predicted Boiling Point Data

The National Institute of Standards and Technology (NIST) provides a crucial piece of experimental data for the boiling point of this compound under reduced pressure.[1] This is particularly valuable as many organic compounds, especially those with higher molecular weights, are purified by vacuum distillation to prevent decomposition at their atmospheric boiling points.

For practical applications at atmospheric pressure, a predicted boiling point is a useful metric. Various computational models can estimate this value based on the molecular structure.

| Parameter | Value | Source |

| Experimental Boiling Point | 98.85 °C (372 K) at 0.020 bar (15 Torr) | NIST Chemistry WebBook[1] |

| Predicted Atmospheric Boiling Point | 224.3 °C ± 40 °C | AAT Bioquest Boiling Point Predictor[2] |

Comparative Analysis with Analogous C12 Hydrocarbons

To fully appreciate the influence of the terminal alkyne groups on the boiling point of this compound, it is instructive to compare it with its twelve-carbon alkane and alkene counterparts.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Dodecane | C₁₂H₂₆ | 170.34 | 214 to 218 |

| 1,11-Dodecadiene | C₁₂H₂₂ | 166.31 | 207[3] |

| This compound | C₁₂H₁₈ | 162.27 | ~224.3 (Predicted) |

This comparison reveals a fascinating trend. Despite having the lowest molecular weight, this compound is predicted to have the highest boiling point. This contradicts the general trend where boiling point increases with molecular weight due to stronger van der Waals forces. The explanation lies in the unique electronic structure of the alkyne functional groups.

Section 2: The Causality Behind the Boiling Point: A Deeper Look at Intermolecular Forces

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, several factors contribute to its relatively high boiling point compared to its saturated and less unsaturated analogues.

The Dominance of London Dispersion Forces

For nonpolar or weakly polar molecules like hydrocarbons, the primary intermolecular forces are London dispersion forces. These transient forces arise from temporary fluctuations in electron distribution, creating instantaneous dipoles. The strength of these forces is influenced by:

-

Molecular Weight and Size: Larger molecules with more electrons exhibit stronger dispersion forces, generally leading to higher boiling points.[4]

-

Molecular Shape: Linear, unbranched molecules, like this compound, have a larger surface area for intermolecular contact compared to their more compact, branched isomers.[4] This increased contact area results in stronger dispersion forces and, consequently, a higher boiling point.

The Unique Contribution of the Alkyne Triple Bond

The presence of two terminal alkyne groups in this compound introduces additional factors that enhance its intermolecular attractions:

-

Increased Polarizability: The π-electron clouds of the carbon-carbon triple bonds are more diffuse and polarizable than the electron clouds of single or double bonds. This heightened polarizability leads to stronger instantaneous dipole-induced dipole interactions, significantly strengthening the overall London dispersion forces.

-

Weak Dipole-Dipole Interactions: Although hydrocarbons are generally considered nonpolar, the sp-hybridized carbon atoms of a terminal alkyne are more electronegative than sp² or sp³ hybridized carbons. This creates a slight dipole moment in the C-H bond of the terminal alkyne, leading to weak dipole-dipole interactions between molecules. While weaker than dispersion forces in this case, they contribute to the overall intermolecular attraction.

The combination of a long, linear carbon chain maximizing surface area and the enhanced polarizability and weak dipole moments from the two terminal alkyne groups provides a compelling explanation for the predicted high boiling point of this compound.

Caption: Relationship between molecular structure, intermolecular forces, and the boiling point of this compound.

Section 3: Practical Applications and Significance in Research and Development

The terminal alkyne groups of this compound are not merely structural features influencing its boiling point; they are highly reactive functional groups that make this molecule a valuable tool in several areas of chemical research and development.

A Key Player in "Click" Chemistry

Terminal alkynes are cornerstone functional groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This highly efficient and specific reaction allows for the formation of stable triazole linkages. This compound, with its two terminal alkynes, can be used to link two different molecules or to create polymers and other complex structures. This has significant implications in drug discovery for creating libraries of compounds for high-throughput screening and in bioconjugation for linking molecules to proteins or other biological targets.

Building Blocks in Organic Synthesis and Materials Science

The reactivity of the terminal C-H bond in alkynes allows for a variety of chemical transformations, including Sonogashira coupling, which forms carbon-carbon bonds.[5] The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polymers with unique electronic and physical properties. In drug development, long-chain hydrocarbons can be incorporated into molecules to modulate their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.

Section 4: Experimental Determination of Boiling Point: A Validated Protocol

Accurate experimental determination of the boiling point is a fundamental laboratory skill. The following protocol outlines the Thiele tube method, a reliable and microscale technique suitable for determining the boiling point of a liquid like this compound.

The Thiele Tube Method: A Step-by-Step Protocol

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the boiling point is identified as the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling, at which point the liquid is drawn back into the capillary.

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

-

Sample of this compound (a few drops)

Procedure:

-

Preparation:

-

Securely clamp the Thiele tube to a stand.

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.

-

Attach the thermometer to a holder and position it in the Thiele tube so that the bulb is below the side arm.

-

Place a few drops of this compound into the small test tube.

-

Insert the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube will ensure even heat distribution through convection.

-

As the temperature rises, observe the sample. Air will initially expand and exit the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the temperature drops.

-

Carefully observe the exact temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point of this compound.

-

Record the atmospheric pressure at the time of the experiment.

-

Self-Validation and Trustworthiness:

-

Calibration: Ensure the thermometer is calibrated against known standards.

-

Purity: The sharpness of the boiling point is an indicator of purity. A broad boiling range suggests the presence of impurities.

-

Repeatability: Perform the determination at least twice to ensure the results are reproducible.

Caption: A streamlined workflow for the experimental determination of a liquid's boiling point using the Thiele tube method.

Conclusion

The boiling point of this compound is a multifaceted property that is best understood through a combination of experimental data, theoretical predictions, and a comparative analysis of its molecular structure. Its predicted atmospheric boiling point of approximately 224.3 °C is notably higher than its alkane and alkene analogues, a direct consequence of the enhanced intermolecular forces arising from its long, linear shape and the increased polarizability of its two terminal alkyne groups. For professionals in research, synthesis, and drug development, a firm grasp of this property is not just academic; it is essential for the practical and efficient utilization of this versatile chemical building block. The provided experimental protocol offers a reliable method for the in-house verification of this critical physical constant, ensuring both scientific integrity and the successful progression of research and development endeavors.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,11-Dodecadiene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2022, December 28). Why does alkyne have a high melting and boiling point than alkane and alkene with examples? Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,11-Dodecadiyne: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,11-dodecadiyne, a long-chain terminal diyne. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key spectroscopic techniques for the characterization of this molecule. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer in-depth interpretations of the resulting spectral data.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₁₂H₁₈, Molar Mass: 162.27 g/mol ) is a linear hydrocarbon featuring terminal alkyne functionalities at both ends of its twelve-carbon chain.[1][2] This structure makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in any research or development setting.

This guide will focus on the primary spectroscopic techniques used for the elucidation of this compound's structure: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Vibrational Spectroscopy: Probing the Alkyne Bonds

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, these methods are particularly adept at identifying the characteristic vibrations of the terminal alkyne groups.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The frequencies of absorption are characteristic of the specific bonds and functional groups present.[3]

Expected IR Spectrum of this compound: The key diagnostic peaks for this compound are associated with its terminal alkyne moieties.[2][4]

-

≡C-H Stretch: A sharp, strong absorption band is expected in the region of 3330-3270 cm⁻¹ . This peak is characteristic of the stretching vibration of the hydrogen atom bonded to a sp-hybridized carbon of the terminal alkyne.[4]

-

C≡C Stretch: A weak absorption is anticipated in the 2260-2100 cm⁻¹ region.[4] The weakness of this peak is due to the low change in dipole moment during the stretching vibration of the relatively non-polar carbon-carbon triple bond.

-

≡C-H Bend: A bending vibration may be observed in the 700-610 cm⁻¹ range.[4]

-

C-H Stretches and Bends: The long aliphatic chain will give rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Intensity |

| ≡C-H Stretch | 3330-3270 | Strong, Sharp |

| C-H Stretch (alkane) | 2960-2850 | Strong |

| C≡C Stretch | 2260-2100 | Weak |

| C-H Bend (alkane) | 1465, 1375 | Medium |

| ≡C-H Bend | 700-610 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Raman Spectroscopy

Theoretical Principles: Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule.[5]

Expected Raman Spectrum of this compound: Raman spectroscopy is particularly sensitive to non-polar bonds.

-

C≡C Stretch: The carbon-carbon triple bond stretch, which is weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum in the 2260-2100 cm⁻¹ region. This is because the polarizability of the C≡C bond changes significantly during the stretching vibration.

-

≡C-H Stretch: The terminal C-H stretch will also be visible in the 3330-3270 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei (typically ¹H and ¹³C).[6]

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.[7]

Expected ¹H NMR Spectrum of this compound: Due to the symmetry of the molecule, a relatively simple spectrum is expected.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HC≡C- | ~1.8 - 2.0 | Triplet | 2H |

| HC≡C-CH ₂- | ~2.1 - 2.3 | Triplet of triplets | 4H |

| -CH₂- (internal) | ~1.2 - 1.6 | Multiplet | 12H |

-

The terminal alkyne protons (HC≡C-) are expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

The methylene protons adjacent to the triple bond (HC≡C-C H₂-) will be deshielded and will likely appear as a triplet of triplets due to coupling with both the terminal alkyne proton and the next methylene group.

-

The internal methylene protons (-CH₂-) will have overlapping signals in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[8][9]

Expected ¹³C NMR Spectrum of this compound:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| HC ≡C- | ~68 - 72 |

| HC≡C - | ~80 - 85 |

| HC≡C-C H₂- | ~18 - 22 |

| -C H₂- (internal) | ~28 - 30 |

-

The two carbons of the terminal alkyne (H C≡ C-) will have distinct chemical shifts. The sp-hybridized carbon bonded to the hydrogen will be more shielded than the internal sp-hybridized carbon.

-

The carbons of the aliphatic chain will have chemical shifts in the typical alkane region. Due to the molecule's symmetry, only half the number of expected signals for a 12-carbon chain will be observed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired using a single pulse experiment.

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[8]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Sources

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

A Guide to the ¹³C NMR Spectrum of 1,11-Dodecadiyne: From Theoretical Prediction to Practical Application

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,11-dodecadiyne. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the structural reasoning behind the spectral features, offers a robust experimental protocol, and provides a framework for interpreting the spectrum of this and similar long-chain unsaturated hydrocarbons.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on protons, ¹³C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering crucial information about their chemical environment, hybridization, and connectivity.[2] Each unique carbon atom in a molecule typically gives rise to a distinct signal, making it an invaluable tool for verifying molecular structures.[1]

This guide focuses on this compound, a linear twelve-carbon chain with terminal alkyne groups. Its symmetrical structure and the presence of both sp- and sp³-hybridized carbons make it an excellent case study for applying the core principles of ¹³C NMR spectroscopy.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the ¹³C NMR spectrum, a foundational understanding of the molecule's structure and symmetry is essential. This compound possesses a high degree of symmetry, with a plane of symmetry bisecting the central C6-C7 bond.